2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol
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Overview
Description
2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and are widely used in various fields such as coordination chemistry, catalysis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol typically involves the reaction of 2-methoxybenzaldehyde with 2-aminophenol in a suitable solvent like methanol. The reaction is usually carried out at room temperature and results in the formation of the Schiff base through the elimination of water .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves similar synthetic routes as described above, with optimization for larger scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .
Scientific Research Applications
2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol exerts its effects involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol: Similar in structure but with a hydroxyl group instead of a methoxy group.
2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol: Similar but with a methoxy group at the para position.
Uniqueness
2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol is unique due to its specific substitution pattern, which can influence its reactivity and the types of metal complexes it forms. This uniqueness can lead to distinct biological and chemical properties, making it a valuable compound for various applications .
Properties
CAS No. |
3290-98-0 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H13NO2/c1-17-14-9-5-3-7-12(14)15-10-11-6-2-4-8-13(11)16/h2-10,16H,1H3 |
InChI Key |
BQQFVTMDJOVKBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=CC=CC=C2O |
Origin of Product |
United States |
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